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molecular formula C5H7IN2 B1273039 1-Aminopyridinium iodide CAS No. 6295-87-0

1-Aminopyridinium iodide

Cat. No. B1273039
M. Wt: 222.03 g/mol
InChI Key: NDRLPYIMWROJBG-UHFFFAOYSA-M
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Patent
US07943652B2

Procedure details

To a solution of amino-pyridinium iodide (22 g, 99 mmol) and anhydrous potassium carbonate (17.8 g, 128.7 mmol) in dimethylformamide (225 mL) was added ethyl-2-pentynoate (24.98 g, 198 mmol). The solution was stirred at room temperature for 24 h. The reaction mixture was poured into 1.2 L of ice water. The resulting light brown precipitate was collected by vacuum filtration and air-dried for 16 h to yield crude product (1.9 g, 55%), which was used without further purification.
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
17.8 g
Type
reactant
Reaction Step One
Quantity
24.98 g
Type
reactant
Reaction Step One
Quantity
225 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
1.2 L
Type
reactant
Reaction Step Two
Yield
55%

Identifiers

REACTION_CXSMILES
[I-].[NH2:2][N+:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.C(=O)([O-])[O-].[K+].[K+].[CH2:15]([O:17][C:18](=[O:23])[C:19]#[C:20][CH2:21][CH3:22])[CH3:16]>CN(C)C=O>[CH2:15]([O:17][C:18]([C:19]1[C:20]([CH2:21][CH3:22])=[N:2][N:3]2[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=12)=[O:23])[CH3:16] |f:0.1,2.3.4|

Inputs

Step One
Name
Quantity
22 g
Type
reactant
Smiles
[I-].N[N+]1=CC=CC=C1
Name
Quantity
17.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
24.98 g
Type
reactant
Smiles
C(C)OC(C#CCC)=O
Name
Quantity
225 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
ice water
Quantity
1.2 L
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at room temperature for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting light brown precipitate was collected by vacuum filtration
CUSTOM
Type
CUSTOM
Details
air-dried for 16 h
Duration
16 h

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C)OC(=O)C=1C(=NN2C1C=CC=C2)CC
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 8.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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